molecular formula C14H10F2O2 B7993820 4-((2,5-Difluorophenoxy)methyl)benzaldehyde

4-((2,5-Difluorophenoxy)methyl)benzaldehyde

Cat. No.: B7993820
M. Wt: 248.22 g/mol
InChI Key: VUNSNAKPRXLYSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((2,5-Difluorophenoxy)methyl)benzaldehyde is a fluorinated aromatic aldehyde characterized by a benzaldehyde core substituted at the para position with a (2,5-difluorophenoxy)methyl group.

Properties

IUPAC Name

4-[(2,5-difluorophenoxy)methyl]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2O2/c15-12-5-6-13(16)14(7-12)18-9-11-3-1-10(8-17)2-4-11/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUNSNAKPRXLYSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC2=C(C=CC(=C2)F)F)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-((2,5-Difluorophenoxy)methyl)benzaldehyde typically involves the reaction of 2,5-difluorophenol with benzyl chloride under basic conditions to form the intermediate 2,5-difluorophenoxybenzyl chloride. This intermediate is then subjected to a formylation reaction using a suitable formylating agent, such as dimethylformamide (DMF) and phosphorus oxychloride (POCl3), to yield the final product .

Chemical Reactions Analysis

4-((2,5-Difluorophenoxy)methyl)benzaldehyde undergoes various chemical reactions, including:

Scientific Research Applications

4-((2,5-Difluorophenoxy)methyl)benzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in the development of new pharmaceuticals.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-((2,5-Difluorophenoxy)methyl)benzaldehyde involves its interaction with specific molecular targets. For instance, its potential antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In the context of anticancer research, the compound may induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways.

Comparison with Similar Compounds

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Log S BBB Permeability CYP Inhibition (CYP2C9)
4-((2,5-Difluorophenoxy)methyl)benzaldehyde Not Available C₁₄H₁₀F₂O₂ 248.23 2,5-difluorophenoxymethyl N/A N/A N/A
4-((2,3-Difluorophenoxy)methyl)benzaldehyde 1443355-37-0 C₁₄H₁₀F₂O₂ 248.23 2,3-difluorophenoxymethyl N/A N/A N/A
4-(Difluoromethoxy)-3-methoxybenzaldehyde 151103-08-1 C₈H₆F₂O₃ 188.13 Difluoromethoxy, methoxy -1.9 0.96 0.81
4-(2,5-Dimethylphenyl)benzaldehyde 760976-10-1 C₁₅H₁₄O 210.3 2,5-dimethylphenyl -2.3 0.78 N/A
4-(Benzyloxy)-2,6-difluorobenzaldehyde 918524-93-3 C₁₄H₁₀F₂O₂ 248.23 Benzyloxy, 2,6-difluoro -2.1 0.85 N/A

Key Findings and Implications

Substituent Position Effects: Fluorine Positioning: 2,5-Difluoro substitution (target compound) vs. 2,3- or 2,6-positions alters electronic effects and steric accessibility. For example, 2,5-difluoro may enhance metabolic stability compared to 2,3-difluoro analogs due to reduced ring strain . Methoxy vs.

Biological Activity :

  • Fluorinated benzaldehydes like 4-(Difluoromethoxy)-3-methoxybenzaldehyde show high BBB permeability, suggesting utility in CNS-targeted drug design .
  • CYP inhibition data highlight the need for careful profiling in drug development to avoid adverse interactions.

Synthetic Utility: Bulky substituents (e.g., anthraldehyde) hinder condensation reactions, whereas the target compound’s phenoxymethyl group balances reactivity and steric accessibility . Brominated analogs (e.g., 4-(Bromomethyl)benzaldehyde) offer higher reactivity for further functionalization but pose safety challenges .

Biological Activity

4-((2,5-Difluorophenoxy)methyl)benzaldehyde is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C10H8F2O\text{C}_{10}\text{H}_{8}\text{F}_{2}\text{O}

This compound features a benzaldehyde moiety substituted with a difluorophenoxy group, which is critical for its biological activity.

Research indicates that compounds similar to this compound may exert their effects through various mechanisms, including:

  • Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit enzymes such as aldehyde dehydrogenases (ALDHs), which play a role in cancer progression and drug metabolism. Inhibiting these enzymes can lead to increased cytotoxicity in cancer cells .
  • Anti-inflammatory Properties : Some benzaldehyde derivatives exhibit anti-inflammatory effects by suppressing pro-inflammatory cytokines and mediators in immune cells . This suggests that this compound may also possess similar properties.

Anticancer Activity

A study exploring the anticancer properties of benzaldehyde derivatives highlighted that certain structural modifications could enhance their potency against various cancer cell lines. For instance, compounds with electron-withdrawing groups at specific positions demonstrated improved inhibitory effects on ALDH isoforms associated with tumor growth .

CompoundIC50 (µM)Target
This compoundTBDALDH1A3
DEAB (control)5.67ALDH1A1

Anti-inflammatory Effects

In vitro studies on related compounds have shown that they can significantly reduce the expression of inflammatory markers in lipopolysaccharide (LPS)-stimulated macrophages. This indicates a potential for this compound to modulate inflammatory responses .

Research Findings

Recent findings suggest that compounds structurally related to this compound can exhibit:

  • Cytotoxicity : IC50 values ranging from 10–200 µM against various cancer cell lines.
  • Selectivity : Enhanced selectivity for specific ALDH isoforms can lead to reduced side effects and improved therapeutic outcomes in cancer treatment .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.